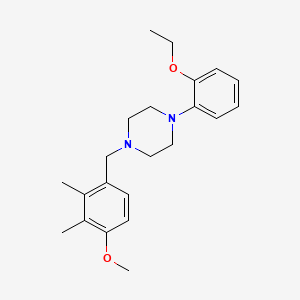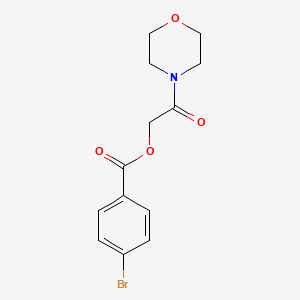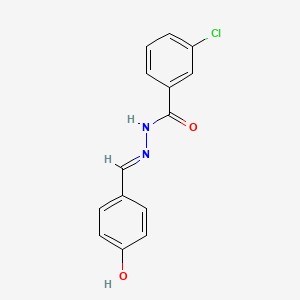
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking its reuptake into the presynaptic neurons. GBR 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders, such as depression, ADHD, and Parkinson's disease.
Mechanism of Action
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 works by selectively blocking the reuptake of dopamine into the presynaptic neurons, which increases the levels of dopamine in the synaptic cleft. This leads to an enhanced dopaminergic neurotransmission, which can improve the symptoms of various psychiatric and neurological disorders.
Biochemical and physiological effects:
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animal models, which suggests that it may have potential for abuse.
Advantages and Limitations for Lab Experiments
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has several advantages for use in laboratory experiments. It is a potent and selective dopamine reuptake inhibitor, which makes it a valuable tool for studying the dopamine system. However, it also has several limitations, such as its potential for abuse and its effects on locomotor activity and stereotypic behaviors in animal models.
Future Directions
There are several future directions for research on 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. One potential area of research is the development of new and more selective dopamine reuptake inhibitors based on the structure of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909. Another area of research is the study of the effects of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, there is a need for further research on the potential therapeutic applications of 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 in the treatment of various psychiatric and neurological disorders.
Synthesis Methods
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 can be synthesized through a multi-step process starting from 4-methoxy-2,3-dimethylbenzaldehyde and 2-ethoxyaniline. The first step involves the condensation of these two compounds to form 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylphenyl)-1,2,3,6-tetrahydropyridine. This intermediate is then reduced with lithium aluminum hydride to yield 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has been extensively studied for its potential applications in the treatment of various psychiatric and neurological disorders. It has been shown to increase the levels of dopamine in the brain, which can improve the symptoms of depression, ADHD, and Parkinson's disease. 1-(2-ethoxyphenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine 12909 has also been studied for its potential use as a research tool in neuroscience, particularly in the study of the dopamine system.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-5-26-22-9-7-6-8-20(22)24-14-12-23(13-15-24)16-19-10-11-21(25-4)18(3)17(19)2/h6-11H,5,12-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEDORCOGWELBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-3-[(4-isopropylphenyl)amino]-1-piperidinecarboxamide](/img/structure/B6112207.png)
![N-cyclooctyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6112214.png)
![1-[cyclohexyl(methyl)amino]-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6112220.png)

![3-chloro-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B6112243.png)
![N'-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B6112250.png)
![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6112262.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B6112270.png)
![1-[9-[2-(diethylamino)ethyl]-2-(2,5-dimethylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]ethanone dihydrochloride](/img/structure/B6112282.png)

![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-2-propanesulfonamide](/img/structure/B6112302.png)
![N-[1-(4-chlorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B6112305.png)
![N-(2-chlorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6112307.png)